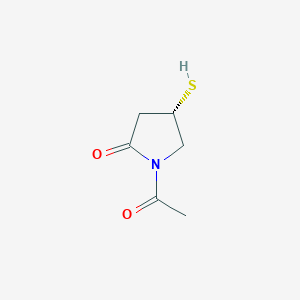
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one is a chiral compound with a unique structure that includes an acetyl group, a mercapto group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one typically involves the reaction of 4-mercaptopyrrolidin-2-one with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation reagents like acetic anhydride or benzoyl chloride can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Scientific Research Applications
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-4-mercaptopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-4-mercaptopyrrolidin-2-one: The non-chiral version of the compound.
4-Mercaptopyrrolidin-2-one: Lacks the acetyl group.
1-Acetyl-4-hydroxypyrrolidin-2-one: Contains a hydroxyl group instead of a mercapto group.
Uniqueness
(S)-1-Acetyl-4-mercaptopyrrolidin-2-one is unique due to its chiral nature and the presence of both acetyl and mercapto groups. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
(4S)-1-acetyl-4-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-3-5(10)2-6(7)9/h5,10H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
GVOBHRGIDFSZDF-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](CC1=O)S |
Canonical SMILES |
CC(=O)N1CC(CC1=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















